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Compound of Interest

Compound Name: 7-Bromoquinolin-8-amine

CAS No.: 85656-65-1

Cat. No.: B1602045

Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

7-Bromoquinolin-8-amine, a key intermediate in medicinal chemistry and materials science.

This document is intended for researchers, scientists, and drug development professionals,

offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data. The insights provided herein are grounded in established

spectroscopic principles and data from closely related analogues, offering a robust framework

for the identification and characterization of this compound.

Introduction
7-Bromoquinolin-8-amine is a substituted quinoline derivative with significant potential in

various chemical syntheses. The quinoline scaffold is a prominent feature in many biologically

active compounds, and the specific substitution pattern of 7-Bromoquinolin-8-amine makes it

a valuable precursor for novel therapeutic agents and functional materials.[1][2] Accurate

spectroscopic characterization is paramount for confirming its molecular structure and purity,

ensuring the reliability of subsequent research and development. This guide will delve into the

expected spectroscopic signatures of this molecule.
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Molecular Structure and Key Features
To fully appreciate the spectroscopic data, it is essential to understand the molecular

architecture of 7-Bromoquinolin-8-amine. The structure, presented below, features a bicyclic

aromatic system (quinoline) with a bromine atom at the 7-position and an amine group at the 8-

position. This arrangement dictates the electronic environment of each atom and,

consequently, its spectroscopic behavior.

Figure 1: Molecular Structure of 7-Bromoquinolin-8-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of 7-
Bromoquinolin-8-amine, based on data from analogous compounds such as 7-bromo-8-

hydroxyquinoline.[1]

¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for each of the aromatic protons and

the amine protons. The chemical shifts are influenced by the electron-donating amine group

and the electron-withdrawing bromine atom and quinoline nitrogen.
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Proton
Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Rationale

H-2 ~8.8 dd J = 4.4, 1.6

Deshielded by

the adjacent

nitrogen atom.

H-4 ~8.5 dd J = 8.4, 1.2

Deshielded by

the nitrogen and

influenced by the

fused ring

system.

H-3 ~7.6 dd J = 8.4, 4.4
Coupled to both

H-2 and H-4.

H-6 ~7.7 d J = 8.4
ortho-coupled to

H-5.

H-5 ~7.1 d J = 8.4
ortho-coupled to

H-6.

-NH₂ ~5.5 br s -

Broad signal due

to quadrupolar

relaxation and

exchange with

trace water.

Rationale for Predictions: The predicted chemical shifts are extrapolated from the known data

for 7-bromo-8-hydroxyquinoline.[1] The amine group in 7-Bromoquinolin-8-amine is expected

to be more electron-donating than the hydroxyl group, which may cause slight upfield shifts for

the protons on the bromo-substituted ring compared to the hydroxy analogue. The multiplicities

and coupling constants are characteristic of the quinoline ring system.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Due to

the low natural abundance of ¹³C, proton-decoupled spectra are typically acquired, resulting in
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singlets for each unique carbon atom.

Carbon
Predicted Chemical Shift
(δ, ppm)

Rationale

C-2 ~148
Adjacent to the electronegative

nitrogen.

C-3 ~122 Aromatic CH.

C-4 ~136 Aromatic CH.

C-4a ~138 Bridgehead carbon.

C-5 ~127 Aromatic CH.

C-6 ~133 Aromatic CH.

C-7 ~107

Carbon bearing the bromine

atom, shielded by the adjacent

amine.

C-8 ~142
Carbon bearing the amine

group, deshielded.

C-8a ~126 Bridgehead carbon.

Rationale for Predictions: The predicted ¹³C NMR chemical shifts are based on data from

similar 8-substituted quinolines.[1][3] The substituent effects of the bromine and amine groups

are key to these assignments. The carbon attached to the electron-donating amine group (C-8)

is expected to be deshielded, while the carbon attached to the bromine (C-7) will be influenced

by both halogen and amine effects.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 7-Bromoquinolin-8-amine is expected to show characteristic absorption bands

for the N-H bonds of the primary amine, C-N bonds, and the aromatic C-H and C=C bonds.
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3300 Medium

N-H stretching (asymmetric

and symmetric) of the primary

amine.[4][5]

1650-1580 Medium
N-H bending (scissoring) of the

primary amine.[4]

1600-1450 Medium-Strong
C=C stretching of the quinoline

ring.

1335-1250 Strong
C-N stretching of the aromatic

amine.[4]

910-665 Broad, Strong
N-H wagging of the primary

amine.[4]

~800 Strong

C-H out-of-plane bending,

indicative of the substitution

pattern.

~550 Medium C-Br stretching.

Interpretation: The presence of a primary amine is strongly indicated by the pair of N-H

stretching bands and the N-H bending vibration.[4][5][6] The strong C-N stretching band further

confirms the aromatic amine functionality. The exact positions of the aromatic C=C stretching

and C-H bending bands can provide further confirmation of the quinoline core structure.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, allowing for the determination of the molecular weight and elucidation of the

structure through fragmentation patterns.

Expected Molecular Ions:

[M]⁺˙: m/z ≈ 222 (corresponding to ¹²C₉¹H₇⁷⁹Br¹⁴N₂)

[M+2]⁺˙: m/z ≈ 224 (corresponding to ¹²C₉¹H₇⁸¹Br¹⁴N₂)
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The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular

ion, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the

natural abundances of the ⁷⁹Br and ⁸¹Br isotopes.

Predicted Fragmentation Pathway:

[C₉H₇BrN₂]⁺˙
m/z = 222/224

[C₈H₆BrN]⁺˙
m/z = 195/197- HCN

[C₉H₇N₂]⁺
m/z = 143

- Br•

[C₈H₆N]⁺
m/z = 116

- Br•

Click to download full resolution via product page

Figure 2: Predicted Mass Spectrometry Fragmentation of 7-Bromoquinolin-8-amine.

Interpretation: The fragmentation is likely to proceed through the loss of neutral molecules such

as HCN from the quinoline ring, a common fragmentation pathway for nitrogen-containing

heterocycles. Loss of the bromine radical is another expected fragmentation route.

Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data discussed

in this guide. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 7-Bromoquinolin-8-amine in 0.5-

0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

¹H NMR Acquisition:

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16

ppm.

¹³C NMR Acquisition:
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Acquire the spectrum on the same instrument.

Use a proton-decoupled pulse sequence.

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of

200-250 ppm.

IR Spectroscopy
Sample Preparation:

Solid State (ATR): Place a small amount of the solid sample directly on the ATR crystal.

Solid State (KBr pellet): Mix a small amount of the sample with dry KBr powder and press

into a thin pellet.

Data Acquisition:

Acquire the spectrum using an FTIR spectrometer.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Collect the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

Data Acquisition (Electron Ionization - EI):

Introduce the sample into the mass spectrometer via a direct insertion probe or GC inlet.

Use a standard electron energy of 70 eV.

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

Conclusion
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This guide provides a detailed, albeit predictive, spectroscopic analysis of 7-Bromoquinolin-8-
amine based on established principles and data from analogous compounds. The provided

NMR, IR, and MS data, along with their interpretations, offer a robust framework for

researchers to identify and characterize this important chemical intermediate. Adherence to the

outlined experimental protocols will ensure the acquisition of high-quality data for reliable

structural confirmation.
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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